benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride
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Overview
Description
Benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride is a chemical compound with the molecular formula C14H23N3O2·2HCl. It is a derivative of carbamate and is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzyl group, an aminopropyl chain, and a carbamate moiety, making it a versatile molecule for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride typically involves the reaction of benzyl chloroformate with 3-aminopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The resulting intermediate is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or aminopropyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or aminopropyl derivatives.
Scientific Research Applications
Benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Mechanism of Action
The mechanism of action of benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is facilitated by the presence of the carbamate group, which can undergo nucleophilic attack by amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride
- N-Benzyl-N-(3-aminopropyl)carbamate
- Benzyl N-(3-aminopropyl)carbamate
Uniqueness
Benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride is unique due to its specific structural features, such as the presence of both benzyl and aminopropyl groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
2694735-18-5 |
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Molecular Formula |
C14H25Cl2N3O2 |
Molecular Weight |
338.3 |
Purity |
95 |
Origin of Product |
United States |
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